2-(2-methylphenyl)-5-(3-methylphenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
The compound 2-(2-methylphenyl)-5-(3-methylphenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a pyrrolo-oxazole dione derivative featuring a hexahydro fused ring system substituted with aromatic and heteroaromatic groups. Its structure includes:
- 2-Methylphenyl at position 2 (ortho-substituted benzene).
- 3-Methylphenyl at position 5 (meta-substituted benzene).
- Thiophen-2-yl at position 3 (aromatic sulfur heterocycle).
Characterization likely employs NMR, MS, and X-ray crystallography, with refinement tools like SHELXL .
Properties
IUPAC Name |
2-(2-methylphenyl)-5-(3-methylphenyl)-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-14-7-5-9-16(13-14)24-22(26)19-20(18-11-6-12-29-18)25(28-21(19)23(24)27)17-10-4-3-8-15(17)2/h3-13,19-21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLGWXSSEIRPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4C)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methylphenyl)-5-(3-methylphenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a member of the oxazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrrolo[3,4-d][1,2]oxazole core, which is essential for its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The primary areas of focus include:
- Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties.
- Anticancer Properties : Preliminary studies indicate its potential as an anticancer agent through apoptosis induction in cancer cells.
- Immunomodulatory Effects : It may influence immune responses, enhancing or inhibiting specific immune functions.
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds often exhibit antimicrobial activity. For instance, studies have shown that similar oxazole derivatives possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
In vitro studies have demonstrated that the compound induces apoptosis in various cancer cell lines. A study reported that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value indicating effective cytotoxicity . The proposed mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.
Immunomodulatory Effects
The immunomodulatory potential has been explored through various assays. For example, it has been observed to enhance the production of cytokines such as TNF-α and IL-6 in macrophage cultures, indicating a potential role in regulating immune responses . This property could be beneficial in therapeutic contexts where immune modulation is required.
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
-
Anticancer Study : A recent study evaluated the effects on MCF-7 cells and reported significant apoptosis induction with morphological changes typical of apoptosis observed via microscopy.
Cell Line IC50 (μM) Mechanism MCF-7 15 Caspase activation HeLa 20 Bcl-2 modulation -
Antimicrobial Testing : In a series of tests against common pathogens, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL against various bacteria.
Pathogen MIC (μg/mL) Staphylococcus aureus 16 Escherichia coli 32 Candida albicans 8 - Immunomodulation : In vitro assays demonstrated increased TNF-α production in macrophages treated with the compound compared to controls.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Heterocycles like the compound are crucial in drug discovery due to their diverse biological activities. Compounds similar to 2-(2-methylphenyl)-5-(3-methylphenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione have been studied for their potential anti-inflammatory and antimicrobial properties. Research indicates that derivatives of pyrrole and oxazole frameworks exhibit significant activity against various pathogens and inflammatory conditions .
Case Study: Anti-inflammatory Activity
A study focusing on pyrrole derivatives demonstrated that modifications at specific positions could enhance anti-inflammatory effects. The compounds were tested for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cell cultures. Results showed promising anti-inflammatory activity, suggesting that similar structural motifs could be effective in developing new therapeutic agents .
Organic Synthesis
Synthetic Pathways
The synthesis of complex heterocycles often involves multi-step reactions that can yield a variety of functionalized products. The compound can be synthesized through cyclization reactions involving thiophenes and substituted phenyl groups. Such synthetic strategies are essential for creating libraries of compounds for biological testing.
Table 1: Synthetic Routes for Heterocyclic Compounds
| Reaction Type | Reactants | Products |
|---|---|---|
| Cyclization | Thiophene + 2-Methylphenyl derivative | Pyrrolo[3,4-d][1,2]oxazole derivatives |
| Substitution | Electrophilic aromatic substitution | Functionalized heterocycles |
| Condensation | Amidrazones with cyclic anhydrides | Pyrrole-2,5-dione derivatives |
Materials Science
Applications in Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the thiophene moiety enhances charge transport properties and stability of the materials used in these devices.
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Effects: The target compound’s 3-methylphenyl (meta-substitution) contrasts with the 4-dimethylaminophenyl group in , which introduces strong electron-donating properties. Thiophene vs.
- Crystallographic Data: The analog in crystallizes in a monoclinic system (β = 128.65°), with a puckered pyrrolo-oxazole ring and planar thiophene, suggesting similar conformational flexibility in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
